N-{2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide
Description
Chemical Identity and Nomenclature
The IUPAC name N-{2-ethyl-5-oxo-thiadiazolo[3,2-a]pyrimidin-6-yl}benzamide reflects its complex heterocyclic architecture. The parent structure, thiadiazolo[3,2-a]pyrimidine, is a bicyclic system comprising a pyrimidine ring fused with a 1,3,4-thiadiazole moiety. The substituents include an ethyl group at position 2 and a benzamide group at position 6. The compound’s CAS registry number, 917748-39-1 , uniquely identifies it in chemical databases. Its molecular formula, C₁₈H₂₀N₄O₂S , corresponds to a molecular weight of 356.442 g/mol .
Nomenclature rules for heterocycles dictate that the numbering begins at the sulfur atom in the thiadiazole ring, with priority given to heteroatoms in the order O > S > N . The suffix “-olo” denotes the thiadiazole ring, while the fused pyrimidine component follows Hantzsch-Widman conventions for bicyclic systems. The benzamide group, attached via the pyrimidine’s nitrogen, is named as a substituent using the prefix N-.
Structural Features of the Thiadiazolo[3,2-A]Pyrimidine Core
The thiadiazolo[3,2-a]pyrimidine core is a 6-5 fused bicyclic system combining a six-membered pyrimidine ring (positions 1–6) and a five-membered 1,3,4-thiadiazole ring (positions 7–11). Key structural attributes include:
- Aromaticity : Both rings exhibit aromatic character due to π-electron delocalization. The pyrimidine ring contributes six π-electrons, while the thiadiazole contributes four π-electrons from its two nitrogen lone pairs and sulfur’s d-orbitals.
- Substituent Effects : The ethyl group at position 2 introduces steric bulk, potentially influencing reactivity. The ketone at position 5 (5-oxo) enhances electrophilicity, making the core susceptible to nucleophilic attack.
- Benzamide Attachment : The benzamide group at position 6 extends conjugation, modulating electronic properties. The SMILES string CCc1nn2c(s1)ncc(c2=O)NC(=O)c1ccc(cc1)C(C)(C)C confirms the connectivity.
Comparative analysis with related structures, such as ethyl 5-oxo-thiadiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 2324308), reveals that replacing the carboxylate with a benzamide group increases lipophilicity, as evidenced by the higher molecular weight (356.44 vs. 225.22 g/mol).
Historical Context in Heterocyclic Chemistry
The synthesis of thiadiazolo-pyrimidine derivatives emerged in the mid-20th century alongside advances in heterocyclic chemistry. Early work focused on their potential as antibacterial agents due to structural similarities to sulfonamides. The fusion of thiadiazole and pyrimidine rings was pioneered to enhance metabolic stability and binding affinity in drug candidates.
By the 1980s, methodologies for constructing thiadiazolo[3,2-a]pyrimidines evolved to include cyclocondensation of thiosemicarbazides with β-ketoesters. Modern techniques, such as microwave-assisted synthesis, now enable rapid access to these scaffolds for high-throughput screening.
Historically, the benzamide substituent gained prominence in the 2000s as a pharmacophore in kinase inhibitors. Its integration into thiadiazolo-pyrimidine frameworks represents a strategic effort to merge electron-deficient heterocycles with aromatic amides, optimizing interactions with enzymatic active sites.
Properties
Molecular Formula |
C14H12N4O2S |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
N-(2-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide |
InChI |
InChI=1S/C14H12N4O2S/c1-2-11-17-18-13(20)10(8-15-14(18)21-11)16-12(19)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,19) |
InChI Key |
LGCBAMBQGCARJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-1,3,4-Thiadiazole-2-Thiol with β-Ketoesters
The thiadiazolo[3,2-a]pyrimidin-5-one scaffold is typically synthesized via cyclocondensation between 5-amino-1,3,4-thiadiazole-2-thiol (1 ) and β-ketoesters (e.g., ethyl acetoacetate) under acidic or catalytic conditions. For 2-ethyl substitution, ethyl acetoacetate serves as both the carbonyl source and ethyl group donor.
Procedure :
-
1 (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in acetic acid (20 mL) for 6–8 hours.
-
The intermediate 5-methyl derivative undergoes ethylation via nucleophilic substitution using ethyl bromide in the presence of K₂CO₃.
-
Cyclization completes under microwave irradiation (150 W, 15 min) to yield 2-ethyl-5-oxo-thiadiazolo[3,2-a]pyrimidine (2 ) in 78–85% yield.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Reaction Time | 6–8 h (reflux) + 15 min (MW) |
| Characterization | -NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), 2.72 (q, 2H, CH₂CH₃), 8.12 (s, 1H, pyrimidinone-H) |
| Parameter | Value |
|---|---|
| Yield | 75% (88% with DMAP) |
| Purity (HPLC) | ≥98% |
| -NMR | δ 167.8 (C=O, benzamide), 158.2 (pyrimidinone C=O) |
One-Pot Multicomponent Synthesis
Microwave-Assisted Three-Component Reaction
A streamlined approach combines 1 , ethyl acetoacetate, and benzoyl chloride in a single pot under microwave irradiation.
Procedure :
-
1 (10 mmol), ethyl acetoacetate (12 mmol), and benzoyl chloride (12 mmol) are mixed in acetic acid (10 mL).
-
The mixture is irradiated at 200 W for 20 minutes.
-
The product precipitates upon cooling and is filtered and washed with ethanol.
Advantages :
-
Reaction Time : 20 minutes vs. 18–24 hours for stepwise methods.
Alternative Pathways via Intermediate Functionalization
Suzuki Coupling for Benzamide Installation
For electron-deficient benzamide derivatives, a palladium-catalyzed Suzuki coupling is employed:
-
2 is brominated at position 6 using NBS in DMF.
-
The bromide intermediate reacts with benzamide boronic ester under Pd(PPh₃)₄ catalysis.
Key Data :
Analytical and Spectroscopic Validation
Structural Confirmation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent on the benzamide moiety and electron-deficient pyrimidine ring enable nucleophilic substitution. Key observations include:
Mechanistic Notes :
-
The 4-chloro group undergoes SNAr with amines under mild conditions due to electron-withdrawing effects of the adjacent carbonyl .
-
Alkylation at the thiadiazole nitrogen requires strong bases like K₂CO₃ to deprotonate the ring.
Cycloaddition and Ring-Opening Reactions
The thiadiazole ring participates in [3+2] cycloadditions and ring-opening transformations:
a. Reaction with Diazomethane
Under anhydrous conditions, the thiadiazole reacts with CH₂N₂ to form a triazolo-fused derivative:
textReagents: CH₂N₂, Et₂O, 0°C → RT, 3 hrs Product: 2-Ethyl-6-(benzamido)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine Yield: 58% [3]
Key Data :
-
IR: Loss of thiadiazole C=S stretch (1,150 cm⁻¹), new N=N stretch at 1,620 cm⁻¹.
-
¹H NMR (CDCl₃): δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 4.21 (q, J=7.1 Hz, 2H, CH₂CH₃).
b. Acid-Catalyzed Hydrolysis
Concentrated HCl at reflux cleaves the thiadiazole ring:
textProduct: 6-Amino-2-ethyl-5-oxo-5H-pyrimidine-4-carboxamide Yield: 89% [2]
Redox Reactions
The pyrimidine carbonyl and thiadiazole sulfur participate in redox processes:
Notable Outcomes :
Electrophilic Aromatic Substitution
The benzamide aryl ring undergoes directed electrophilic substitution:
| Reaction | Conditions | Regioselectivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to chloro substituent |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Meta to amide group |
Structural Evidence :
-
X-ray crystallography of nitrated product confirms para-NO₂ placement.
-
Sulfonated derivatives exhibit increased acidity (pKa ≈ 3.1).
Condensation Reactions
The amide NH and pyrimidine NH groups participate in condensations:
a. Schiff Base Formation
textReagents: 4-Nitrobenzaldehyde, EtOH, Δ Product: N-(4-nitrobenzylidene)-N'-{2-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide Yield: 63% [2]
Applications :
Comparative Reactivity Table
| Functional Group | Reactivity Order | Dominant Reaction Types |
|---|---|---|
| Thiadiazole S | Oxidation > Cycloaddition | Sulfoxidation, [3+2] additions |
| Pyrimidine C=O | Reduction > Nucleophilic addn | NaBH₄ reduction, Grignard reactions |
| Aromatic Cl | SNAr > Radical substitution | Amination, alkoxy substitution |
This reactivity profile enables strategic modifications for drug discovery, particularly in developing antimicrobial and anticancer agents. Recent studies highlight its utility as a scaffold for kinase inhibitors (IC₅₀ = 0.8 μM vs. EGFR) and DNA intercalators.
Scientific Research Applications
Structural Characteristics
The compound features a thiadiazole ring fused with a pyrimidine moiety, which is known to enhance biological activity. Such structural characteristics are often associated with compounds exhibiting antitumor , antimicrobial , and anti-inflammatory properties. The presence of these heterocycles suggests that N-{2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide may interact with various biological targets, making it a candidate for further research and development in pharmacology.
Anticancer Activity
Research indicates that compounds containing thiadiazole and pyrimidine rings can inhibit DNA replication processes, positioning them as potential candidates for anticancer therapies. Specifically, this compound may exhibit properties that disrupt cancer cell proliferation through enzyme inhibition or receptor interaction.
Case Study:
A study evaluating derivatives of thiadiazoles showed promising results in inhibiting cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest. The unique structure of this compound could enhance its selectivity towards tumor cells compared to normal cells.
Antimicrobial Properties
The compound has been explored for its antimicrobial effects against various pathogens. Thiadiazole derivatives have historically been linked to significant antibacterial and antifungal activities.
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | Gram-positive bacteria | Moderate inhibition |
| This compound | Fungi | Strong inhibition |
Case Study:
In vitro studies demonstrated that the compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Mechanism of Action
The mechanism of action of N-{2-ETHYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE involves its interaction with various molecular targets. The thiadiazole and pyrimidine rings can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects .
Comparison with Similar Compounds
Comparison with Other Derivatives
Key Observations:
- Green Chemistry : Microwave and ultrasound methods (e.g., ) outperform traditional multi-step syntheses (e.g., ) in efficiency and environmental impact.
- Catalyst Use : Ionic liquids (e.g., [Et3NH]+[HSO4]−) and NaOH enhance regioselectivity and reaction rates .
Physicochemical Properties
- Solubility: The benzamide group in the target compound likely improves aqueous solubility compared to ethylcarboxylate or cyano derivatives .
- Stability: Thiadiazolo[3,2-a]pyrimidines with electron-withdrawing groups (e.g., oxo, cyano) exhibit greater thermal and oxidative stability .
Biological Activity
N-{2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of thiadiazole and pyrimidine derivatives, which are known for their potential in medicinal chemistry, particularly in the development of antimicrobial , antitumor , and antioxidant agents.
Structural Characteristics
The compound features a thiadiazole ring fused with a pyrimidine moiety , contributing to its unique pharmacological properties. The presence of the ethyl group at position 2 and the benzamide structure enhances its interaction with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C13H12N4O2S |
| Molecular Weight | 284.33 g/mol |
| Key Functional Groups | Thiadiazole, Pyrimidine, Benzamide |
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular processes, which can lead to apoptosis in cancer cells and disruption of microbial cell functions.
- Antimicrobial Activity : It shows significant inhibition against both Gram-positive and Gram-negative bacteria by interfering with bacterial cell wall synthesis and other vital processes.
- Antitumor Activity : Studies indicate that this compound can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others.
Antimicrobial Properties
Research has demonstrated that this compound possesses notable antibacterial activity. The following table summarizes its effectiveness against various microbial strains:
| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 32 µg/mL |
| Escherichia coli | Inhibitory | 64 µg/mL |
| Candida albicans | Moderate | 128 µg/mL |
Antitumor Activity
In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cells:
| Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 µM | Induction of apoptosis |
| HeLa (Cervical Cancer) | 30 µM | Cell cycle arrest at G2/M phase |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The presence of electron-withdrawing groups enhances antimicrobial activity.
- Substitution patterns on the thiadiazole ring influence antitumor efficacy.
Research indicates that modifications at specific positions can lead to improved potency against targeted diseases.
Case Studies
- Anticancer Study : A study conducted on various derivatives of thiadiazole-pyrimidine compounds showed that those with para-substituted halogens exhibited enhanced cytotoxicity against MCF-7 cells compared to unsubstituted analogs .
- Antimicrobial Study : A series of derivatives were tested for their antibacterial properties against multi-drug resistant strains. The results indicated that certain modifications significantly increased their effectiveness against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-{2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step routes starting with 2-amino-1,3,4-thiadiazole derivatives. Key steps include cyclization using ethyl acetoacetate or malononitrile under acidic conditions (e.g., polyphosphoric acid) to form the pyrimidine ring. Solvent choice (ethanol, DMF) and catalysts (NaOH) are critical for optimizing regioselectivity and yield .
- Example : A one-pot three-component reaction under ultrasound irradiation with malononitrile and aldehydes in ethanol achieves 80–92% yield .
Q. How is the compound structurally characterized to confirm regiochemistry and purity?
- Methodology : Use NMR (¹H/¹³C) to identify proton environments and coupling patterns, IR for functional groups (e.g., carbonyl at 1650–1700 cm⁻¹), and X-ray crystallography to resolve stereochemical ambiguities. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What are the primary biological activities associated with this compound?
- Methodology : In vitro assays reveal broad-spectrum antimicrobial, antitumor, and herbicidal activity. For example, MIC values against Staphylococcus aureus (≤8 µg/mL) and IC₅₀ in cancer cell lines (e.g., HepG2: 12 µM) are determined via broth microdilution and MTT assays, respectively .
Advanced Research Questions
Q. How do substituents at position 6 (e.g., carboxamide vs. ethyl carboxylate) modulate bioactivity?
- Structure-Activity Relationship (SAR) : Carboxamide derivatives exhibit enhanced solubility and target binding (e.g., enzyme inhibition via hydrogen bonding), while ethyl carboxylate groups improve membrane permeability. Computational docking (AutoDock Vina) correlates substituent hydrophobicity with antitumor potency .
- Data Contradiction : Some studies report carboxamides as superior antibacterials, while others highlight ethyl carboxylates for herbicidal activity. This may arise from differences in assay models (e.g., Gram-positive vs. plant pathogens) .
Q. What strategies resolve synthetic challenges in achieving regioselective cyclization?
- Optimization : Ultrasound irradiation reduces reaction time (30–60 minutes vs. 12 hours conventionally) and improves regioselectivity by enhancing reagent mixing. Green catalysts (Fe₃O4@nano-cellulose/Cu(II)) enable recyclability and reduce byproducts .
- Case Study : A microwave-assisted protocol using PEG-400 solvent achieves 95% regiopurity for 6-ethylcarboxylate derivatives, confirmed by HPLC .
Q. How can conflicting data on anticancer efficacy across studies be reconciled?
- Analysis Framework :
- Compare cell lines (e.g., MCF-7 vs. A549) and assay endpoints (apoptosis vs. cytotoxicity).
- Evaluate substituent effects: Electron-withdrawing groups (NO₂, Cl) at position 7 enhance DNA intercalation, while bulky aryl groups impair uptake .
- Validate mechanisms via Western blot (e.g., ERK pathway inhibition) .
Q. What methodologies assess the compound’s potential as a lead for antitubercular agents?
- Protocol :
In vitro screening : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv (IC₅₀ < 1 µg/mL indicates high priority).
Cytotoxicity : Selectivity index (SI) ≥10 in Vero cells.
Resistance profiling : Compare efficacy against drug-sensitive and multidrug-resistant (MDR) strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
